

A Comparative Guide: DS-1205b in Combination with Immunotherapy vs. Chemotherapy

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Compound of Interest

Compound Name: DS-1205b free base

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The therapeutic landscape for non-small cell lung cancer (NSCLC) and other solid tumors is rapidly evolving, with a focus on targeted and combination therapies to overcome treatment resistance. DS-1205b, a selective inhibitor of the AXL receptor tyrosine kinase, has emerged as a promising agent in this context. Upregulation of AXL signaling is a known mechanism of resistance to various cancer therapies, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of the established preclinical and clinical data for DS-1205b in combination with chemotherapy (specifically EGFR-TKIs) and explores the compelling preclinical rationale for its potential combination with immunotherapy.

DS-1205b in Combination with Chemotherapy (EGFR-TKIs)

The primary focus of DS-1205b's development has been to overcome acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC. Extensive preclinical and early-phase clinical studies have evaluated its efficacy and safety in this setting.

Preclinical Efficacy Data

In preclinical xenograft models of EGFR-mutant NSCLC, the combination of DS-1205b with EGFR-TKIs such as erlotinib and osimertinib has demonstrated significant anti-tumor activity.

Parameter	Erlotinib Monotherapy	DS-1205b + Erlotinib Combination	Osimertinib Monotherapy	DS-1205b + Osimertinib Combination	Reference
Mean Tumor Volume (mm ³) at Day 100	814.5	216.8 (at 50 mg/kg DS- 1205b)	Not explicitly stated, but tumor growth was delayed	Significant delay in tumor volume increase compared to monotherapy	[1]
Tumor Growth Inhibition (%)	Not specified	97% (at 50 mg/kg DS- 1205b)	Not specified	Not specified, but significant delay in onset of resistance	[1]

Clinical Trial Data

Two key Phase 1 clinical trials have investigated DS-1205c (a form of DS-1205b) in combination with EGFR-TKIs in patients with metastatic or unresectable EGFR-mutant NSCLC who have progressed on prior TKI therapy.

Trial Identifier	Combination Agent	Number of Patients	Key Efficacy Results	Common Treatment-Emergent Adverse Events (TEAEs)	Reference
NCT03599518	Gefitinib	20	No complete or partial responses; 5 patients (25%) had stable disease.	Increased aspartate aminotransferase (35%), increased alanine aminotransferase (30%), maculopapular rash (30%), diarrhea (25%).	[2] [3]
NCT03255083	Osimertinib	13	No complete or partial responses; two-thirds of patients achieved stable disease (one-third for >100 days).	Anemia, diarrhea, fatigue, increased AST, increased ALT, increased blood creatinine phosphokinase, increased lipase (all in 2 cases each).	[4] [5]

Experimental Protocols

In Vivo Xenograft Model (HCC827 EGFR-mutant NSCLC)[1]

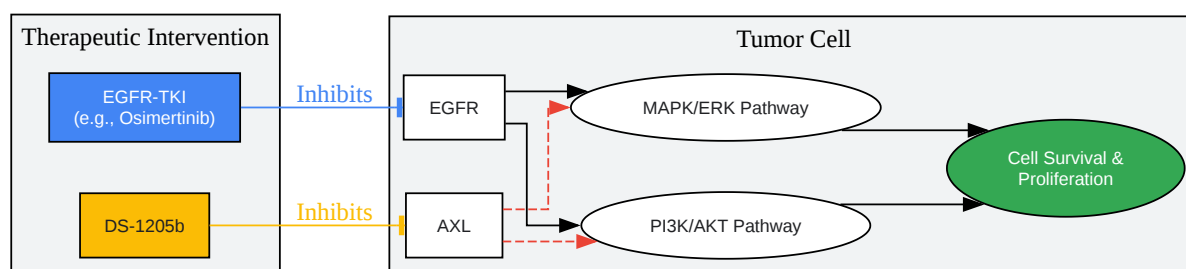
- Cell Line: Human HCC827 NSCLC cells with an EGFR exon 19 deletion were used.
- Animal Model: Female BALB/c nude mice were subcutaneously inoculated with HCC827 cells.
- Treatment Groups:
 - Vehicle control
 - Erlotinib monotherapy (25 mg/kg, once daily)
 - DS-1205b monotherapy (at various doses)
 - Combination of erlotinib with DS-1205b (at 12.5, 25, or 50 mg/kg, twice daily)
 - Osimertinib monotherapy
 - Combination of osimertinib with DS-1205b
- Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition and delay in the onset of resistance.

Phase 1 Clinical Trial (NCT03599518)[2][3]

- Patient Population: Japanese patients with metastatic or unresectable EGFR-mutant NSCLC with tumor progression during treatment with EGFR-TKIs.
- Study Design: Open-label, multicenter, dose-escalation study.
- Treatment Regimen: Patients received DS-1205c monotherapy (200-1200 mg twice daily) for a 7-day safety monitoring period, followed by combination therapy with gefitinib (250 mg once daily) in 21-day cycles.
- Primary Objective: To evaluate the safety and tolerability of the combination therapy.

Signaling Pathway and Mechanism of Action

Upregulation of the AXL receptor tyrosine kinase is a key mechanism of acquired resistance to EGFR-TKIs. AXL activation can bypass the EGFR signaling blockade, leading to the reactivation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK. DS-1205b selectively inhibits AXL phosphorylation, thereby blocking this bypass signal and restoring sensitivity to EGFR-TKIs.[1][6]



Mechanism of DS-1205b in overcoming EGFR-TKI resistance.

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Caption: DS-1205b inhibits the AXL bypass signal in EGFR-TKI resistant tumors.

The Potential for DS-1205b in Combination with Immunotherapy

While no clinical trials have yet combined DS-1205b with immunotherapy, a strong preclinical rationale supports this approach. AXL inhibition has been shown to have immunomodulatory effects that can enhance the efficacy of immune checkpoint inhibitors (ICIs).

Preclinical Rationale and Evidence

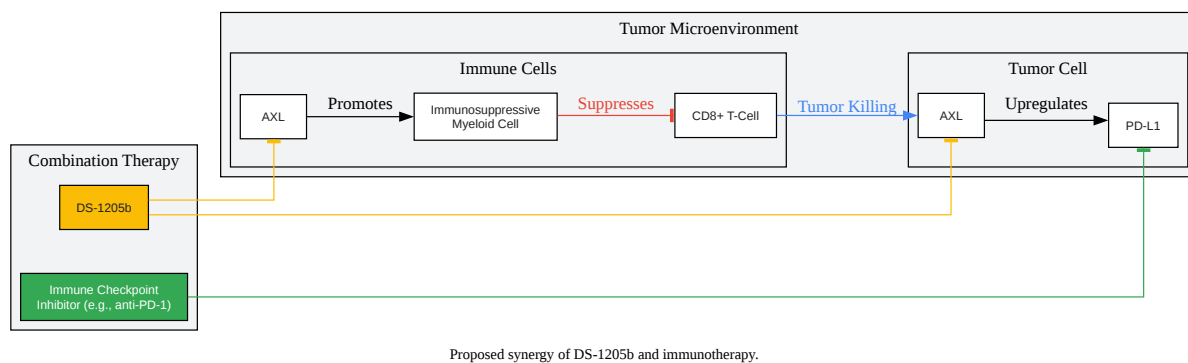
Preclinical studies with various AXL inhibitors have demonstrated that blocking AXL signaling can reprogram the tumor microenvironment (TME) from an immunosuppressive to an immune-active state.

AXL Inhibitor	Combination Agent	Key Preclinical Findings	Reference
Bemcentinib	Anti-PD-1 antibody	Achieved complete tumor regression in 40% of treated mice in an NSCLC model. Increased CD8+ T-cell proliferation and reduced PD-L1 expression on tumor cells.	[7]
General AXL Inhibition	Immune Checkpoint Blockade	Synergistic antitumor activity in preclinical models. AXL inhibition can reverse myeloid-induced T-cell inhibition.	[6][7]

Proposed Mechanism of Synergy

AXL signaling in both tumor and immune cells can contribute to an immunosuppressive TME. AXL inhibition is hypothesized to enhance anti-tumor immunity through several mechanisms:

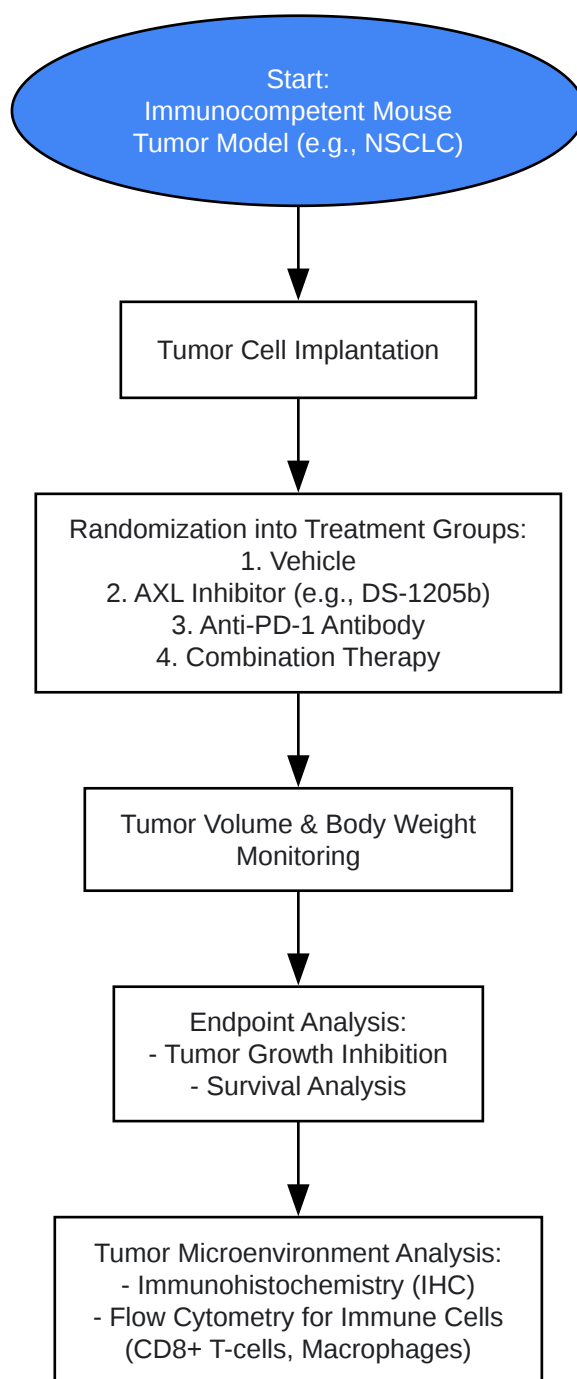
- **Increased T-Cell Infiltration:** By modulating the TME, AXL inhibitors can promote the infiltration of cytotoxic CD8+ T-cells into the tumor.[8]
- **Reprogramming of Myeloid Cells:** AXL is expressed on immunosuppressive myeloid cells like M2-polarized macrophages. Its inhibition can shift the balance towards a more pro-inflammatory, anti-tumor myeloid phenotype.[6]
- **Downregulation of PD-L1:** Some studies suggest that AXL inhibition can reduce the expression of the immune checkpoint ligand PD-L1 on tumor cells, making them more susceptible to T-cell-mediated killing.[7]



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Caption: DS-1205b may enhance immunotherapy by remodeling the tumor microenvironment.

Experimental Workflow: Preclinical Immunotherapy Combination Study



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Caption: Workflow for a preclinical study of an AXL inhibitor with immunotherapy.

Objective Comparison and Future Outlook

Feature	DS-1205b + Chemotherapy (EGFR-TKI)	DS-1205b + Immunotherapy
Development Stage	Early Clinical (Phase 1)	Preclinical Rationale
Supporting Data	Human safety and preliminary efficacy data available.[2][3][4][5]	Supported by preclinical data for the AXL inhibitor class, but not DS-1205b specifically.[6][7]
Mechanism	Overcomes acquired resistance by inhibiting the AXL bypass signaling pathway.[1]	Proposed to remodel the tumor microenvironment to be more immune-permissive, enhancing ICI efficacy.[7][8]
Patient Population	EGFR-mutant NSCLC with acquired resistance to TKIs.[2][4]	Potentially broader applicability in various solid tumors that are resistant to immunotherapy.
Current Status	Phase 1 trials completed; one terminated due to a business decision.[9][10]	Awaiting dedicated preclinical studies and potential future clinical trials.

In conclusion, DS-1205b in combination with EGFR-TKIs has a well-defined mechanism and has been evaluated in early clinical trials, showing an acceptable safety profile and signs of disease stabilization in a heavily pre-treated patient population. While this combination strategy is more mature, the preclinical evidence for combining AXL inhibitors like DS-1205b with immunotherapy presents a compelling, albeit currently unexplored, avenue for future research. Such a combination could potentially address a different mechanism of resistance and benefit a wider range of patients. Further preclinical studies specifically investigating DS-1205b with immune checkpoint inhibitors are warranted to validate this promising therapeutic strategy.

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